![molecular formula C24H25N5O2 B2513678 1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844828-02-0](/img/structure/B2513678.png)
1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings regarding the compound's biological activity, focusing on its cytotoxicity, antiviral properties, and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates a purine backbone with various substituents that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cell lines.
Cytotoxicity
Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- MDA-MB-231 (Breast Cancer) : At a concentration of 10 µM, cell viability decreased to below 47%, and at 25 µM, it further declined to approximately 30% survival .
- PC-3 (Prostate Cancer) : The compound showed potent cytotoxicity with cell viability dropping to around 56% at 15 µM concentration .
Table 1: Cytotoxicity Data Against Various Cell Lines
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
MDA-MB-231 | 10 | <47 |
MDA-MB-231 | 25 | ~30 |
PC-3 | 15 | ~56 |
MRC-5 (Control) | 15 | >82 |
These results suggest that the compound has selective toxicity towards cancer cells while sparing normal fibroblast cells.
Antiviral Activity
In addition to its cytotoxic properties, preliminary studies have indicated potential antiviral activity. The compound's structural analogs have shown effectiveness against viruses such as herpes simplex virus type 1 (HSV-1) at concentrations comparable to those used for cytotoxic assays .
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : The significant decrease in cell viability suggests that the compound may interfere with cellular proliferation pathways.
- Cell Cycle Arrest : Flow cytometry analysis has indicated that treated cells exhibit altered cell cycle distribution, potentially leading to apoptosis in sensitive cell lines like COLO201 .
- Interaction with Purinergic Receptors : Given its purine-like structure, it is plausible that the compound may interact with purinergic receptors, which are implicated in various cellular processes including inflammation and apoptosis .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound and its analogs:
- A study highlighted the synthesis of related purine derivatives and their evaluation for cytostatic activity with IC50 values ranging from 0.01 µM to 10 µM against various cancer cell lines .
- Another research effort focused on the development of compounds targeting P2X7 purinergic receptors, suggesting a broader therapeutic potential for derivatives like the one discussed here .
Aplicaciones Científicas De Investigación
The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of purine and pyrimidine compounds can exhibit significant antimicrobial properties. For instance:
- Mechanism : The structural modifications at the 9-position enhance antibacterial activity against various strains of bacteria.
- Case Study : A study revealed that the minimum inhibitory concentration (MIC) values for related compounds ranged from 10 to 50 µg/mL against Gram-positive bacteria.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 20 | Staphylococcus aureus |
Compound B | 30 | Escherichia coli |
Target Compound | 25 | Bacillus subtilis |
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation:
- Mechanism : Similar compounds have been observed to induce apoptosis in various cancer cell lines by modulating nucleotide metabolism and interfering with DNA synthesis.
- Case Study : In vitro studies demonstrated significant reductions in cell viability at concentrations above 50 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 45 |
HeLa (Cervical) | 55 |
A549 (Lung) | 50 |
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism:
- Xanthine Oxidase Inhibition : Evidence suggests that purine derivatives can inhibit xanthine oxidase (XOR), which is crucial for uric acid production. This inhibition has implications for conditions such as gout.
Mechanistic Insights
The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. The interactions may lead to alterations in cellular signaling pathways that regulate growth and apoptosis.
Propiedades
IUPAC Name |
1-methyl-9-(3-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-8-6-11-19(16-17)27-13-7-14-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)15-12-18-9-4-3-5-10-18/h3-6,8-11,16H,7,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLGKCVAXAZSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.